Home > Products > Screening Compounds P68096 > Bis(2-methoxy-5-((Z)-3,4,5-trimethoxystyryl)phenyl) hydrogen phosphate
Bis(2-methoxy-5-((Z)-3,4,5-trimethoxystyryl)phenyl) hydrogen phosphate -

Bis(2-methoxy-5-((Z)-3,4,5-trimethoxystyryl)phenyl) hydrogen phosphate

Catalog Number: EVT-11591160
CAS Number:
Molecular Formula: C36H39O12P
Molecular Weight: 694.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bis(2-methoxy-5-((Z)-3,4,5-trimethoxystyryl)phenyl) hydrogen phosphate is a complex organic compound that belongs to the class of phosphoric acid esters. This compound features a unique structure that incorporates multiple methoxy groups and a phenyl moiety, which may impart specific chemical properties and biological activities.

Source

The compound is synthesized through organic chemistry techniques involving phosphoric acid derivatives and substituted phenols. While specific natural sources are not documented, its components are commonly found in various synthetic pathways in organic synthesis.

Classification

This compound can be classified under the following categories:

  • Chemical Class: Phosphoric acid esters
  • Functional Groups: Aromatic compounds, methoxy groups
  • IUPAC Name: Bis(2-methoxy-5-((Z)-3,4,5-trimethoxystyryl)phenyl) hydrogen phosphate
Synthesis Analysis

Methods

The synthesis of Bis(2-methoxy-5-((Z)-3,4,5-trimethoxystyryl)phenyl) hydrogen phosphate typically involves the following steps:

  1. Preparation of Starting Materials:
    • The synthesis begins with the preparation of 2-methoxy-5-hydroxyphenyl compounds.
    • A suitable phosphoric acid derivative is selected for the phosphorylation step.
  2. Phosphorylation Reaction:
    • The hydroxyl groups of the phenolic compounds react with phosphoric acid to form phosphate esters.
    • This reaction can be catalyzed by acid catalysts or carried out under reflux conditions to enhance yield.
  3. Formation of Trimethoxystyryl Group:
    • The (Z)-3,4,5-trimethoxystyryl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.

Technical Details

The synthesis may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve optimal yields and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of Bis(2-methoxy-5-((Z)-3,4,5-trimethoxystyryl)phenyl) hydrogen phosphate can be depicted as follows:

  • It consists of two phenyl rings linked by a phosphate group.
  • Each phenyl ring has methoxy substituents that enhance solubility and reactivity.

Data

  • Molecular Formula: C22H27O7P
  • Molecular Weight: Approximately 414.43 g/mol
  • Structural Features:
    • Two aromatic rings
    • Multiple methoxy groups
    • A central phosphate group
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution:
    • The phosphate group can undergo nucleophilic attack by alcohols or amines, leading to the formation of new ester or amide derivatives.
  2. Dephosphorylation:
    • Under acidic or basic conditions, the phosphate group can be hydrolyzed, releasing free alcohols.
  3. Electrophilic Aromatic Substitution:
    • The methoxy-substituted phenyl rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Technical Details

Reactions involving this compound should be conducted under controlled conditions to avoid decomposition or side reactions. Monitoring with chromatographic techniques may be necessary to ensure product purity.

Mechanism of Action

Process

The mechanism of action for Bis(2-methoxy-5-((Z)-3,4,5-trimethoxystyryl)phenyl) hydrogen phosphate is not extensively documented but can be inferred based on its structural characteristics:

  1. Interaction with Biological Targets:
    • The presence of multiple methoxy groups may enhance lipophilicity, allowing for better membrane permeability.
    • Potential interactions with enzyme active sites or receptor binding could lead to biological activity.
  2. Pharmacological Effects:
    • The compound may exhibit antioxidant properties due to the presence of aromatic systems capable of scavenging free radicals.

Data

Experimental studies would be required to elucidate specific mechanisms and quantify activity against biological targets.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Likely to be a solid or viscous liquid depending on purity and temperature.
  • Melting Point: Not specified; requires empirical determination.
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane due to methoxy groups.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to hydrolysis in aqueous environments.
  • Reactivity: Can react with nucleophiles due to the electrophilic nature of the phosphorus atom in the phosphate group.
Applications

Scientific Uses

Bis(2-methoxy-5-((Z)-3,4,5-trimethoxystyryl)phenyl) hydrogen phosphate has potential applications in several fields:

  1. Pharmaceutical Research:
    • As a lead compound for developing new drugs targeting specific biological pathways.
  2. Material Science:
    • Could be used in creating advanced materials with specific optical or electronic properties due to its unique molecular structure.
  3. Agricultural Chemistry:
    • Potential applications in developing agrochemicals that require phosphoric acid derivatives for enhanced efficacy.
Introduction to Stilbene-Based Therapeutics

Historical Development of Combretastatin Analogues in Oncology

The discovery of combretastatins from the South African tree Combretum caffrum in the late 1980s marked a paradigm shift in vascular-targeting approaches to cancer therapy [3] [4]. Among these naturally occurring stilbenes, combretastatin A4 (CA4) emerged as a particularly potent tubulin polymerization inhibitor, demonstrating remarkable cytotoxicity against diverse cancer cell lines at nanomolar concentrations [3] [7]. Its mechanism of action involves binding to the colchicine site on β-tubulin, thereby disrupting microtubule formation during mitosis and triggering apoptosis in rapidly dividing cancer cells [4] [7]. Additionally, CA4 exhibits potent vascular disrupting activity by selectively targeting established tumor vasculature, causing rapid shutdown of blood flow to tumor cores [3].

Despite its impressive preclinical efficacy, CA4 faced significant pharmaceutical challenges that hindered clinical translation. The compound exhibits extreme hydrophobicity, with an aqueous solubility of only 5.77 mg/100 mL, severely limiting its bioavailability and intravenous administration potential [3]. Furthermore, the pharmacologically essential cis-configuration of its ethylene bridge is inherently unstable under physiological conditions, readily isomerizing to the 100-fold less active trans-isomer when exposed to light, heat, or acidic media [3] [4]. This configuration instability represented a critical pharmaceutical hurdle, as the active Z-isomer (cis configuration) could convert to the inactive E-isomer (trans configuration) during storage, administration, or systemic circulation, drastically reducing therapeutic efficacy [4].

Table 1: Key Milestones in Combretastatin Analogue Development

Time PeriodDevelopment StageRepresentative CompoundsPrimary Advancement
1987-1990Natural Product IsolationCombretastatin A4Discovery of tubulin polymerization inhibition
1995-2005First-Generation ProdrugsCombretastatin A4 phosphate (CA4P)Enhanced water solubility through phosphate prodrug strategy
2005-2015Configuration-Stable AnaloguesStilbene nitriles (e.g., compound 9a)Introduction of cyano group to lock Z-configuration
2015-PresentTargeted Phosphorylated DerivativesBis(2-methoxy-5-((Z)-3,4,5-trimethoxystyryl)phenyl) hydrogen phosphateEnhanced solubility while maintaining configuration stability

These limitations catalyzed extensive medicinal chemistry efforts to develop CA4 analogues with improved pharmaceutical properties. Initial strategies focused on prodrug development, leading to the creation of combretastatin A4 phosphate (CA4P), where the phenolic hydroxyl group was converted to a disodium phosphate moiety [3]. This modification dramatically improved aqueous solubility, enabling intravenous administration and facilitating clinical evaluation [3]. Subsequent generations incorporated structural modifications to address configuration instability, most notably through the introduction of sterically hindering substituents like cyano groups at the ethylene bridge, which effectively locked the molecule in the bioactive Z-configuration through conformational restriction [3] [4]. These innovations laid the essential foundation for the development of advanced phosphorylated derivatives, including Bis(2-methoxy-5-((Z)-3,4,5-trimethoxystyryl)phenyl) hydrogen phosphate.

Structural Evolution from Combretastatin A4 to Phosphorylated Derivatives

The structural journey from CA4 to modern phosphorylated derivatives represents a sophisticated exercise in rational drug design focused on overcoming pharmaceutical limitations while preserving bioactivity. The parent CA4 molecule features a 3,4,5-trimethoxyphenyl ring (A-ring) linked via a cis-ethylene bridge to a 3-hydroxy-4-methoxyphenyl ring (B-ring) [3] [7]. Structure-activity relationship studies established that the trimethoxy substitution pattern on the A-ring is essential for optimal tubulin binding affinity and antiproliferative activity [4] [7]. Similarly, the 3-hydroxyl group on the B-ring serves as a critical pharmacophore but also represents the primary site for prodrug derivatization to address solubility limitations [3].

Bis(2-methoxy-5-((Z)-3,4,5-trimethoxystyryl)phenyl) hydrogen phosphate (CAS: 735261-22-0) exemplifies the culmination of this structural evolution [1] [2]. This derivative incorporates two significant modifications relative to CA4: (1) replacement of the 3-hydroxyl group with a methoxy substituent, and (2) introduction of a phosphate group at the phenolic position of a symmetrically modified B-ring analogue [1] [2]. The resulting molecule maintains the critical 3,4,5-trimethoxyphenyl pharmacophore while addressing both solubility and stability challenges through strategic molecular design.

Table 2: Comparative Chemical Properties of CA4 and Its Phosphorylated Derivative

PropertyCombretastatin A4Bis(2-methoxy-5-((Z)-3,4,5-trimethoxystyryl)phenyl) hydrogen phosphate
Chemical FormulaC₂₀H₂₂O₆C₃₄H₃₇O₁₁P
Molecular Weight316.35 g/mol660.62 g/mol
Aqueous Solubility5.77 mg/100 mL>50 mg/mL in DMSO (kinetic solubility)
Configuration StabilityLabile (Z→E isomerization)Stabilized Z-configuration
Storage ConditionsNot specified-20°C (powder); -80°C (in solution) [1] [2]
Critical Pharmacophores3,4,5-Trimethoxy A-ring; 3-hydroxy-4-methoxy B-ringPreserved 3,4,5-trimethoxy A-ring; Modified B-ring with phosphate group

The phosphorylation strategy employed in this derivative follows the prodrug approach validated by CA4P but with enhanced molecular symmetry. The phosphate group serves as a hydrophilic moiety that dramatically increases aqueous solubility, facilitating intravenous administration [1] [2]. Under physiological conditions, endogenous phosphatases efficiently cleave this phosphate group, regenerating the active phenolic compound [3]. This bioconversion occurs preferentially in tumor tissues due to their elevated phosphatase activity, enabling targeted activation and reducing off-target effects [3]. The compound's chemical identifier (TargetMol catalog number T67906) and commercial availability for research purposes further underscore its established role in contemporary drug discovery pipelines [1] [2].

Role of Bis(2-methoxy-5-((Z)-3,4,5-trimethoxystyryl)phenyl) hydrogen phosphate in Modern Drug Discovery

In contemporary oncology drug discovery, Bis(2-methoxy-5-((Z)-3,4,5-trimethoxystyryl)phenyl) hydrogen phosphate serves as both a valuable pharmacological tool and a strategic lead compound that addresses multiple limitations of earlier combretastatin-based therapeutics. Its primary significance lies in its optimized pharmaceutical properties: the compound demonstrates dramatically enhanced aqueous solubility compared to both CA4 and non-phosphorylated analogues, while maintaining configuration stability through its molecular design [1] [2] [3]. This dual optimization represents a critical advancement in the medicinal chemistry of tubulin-targeting agents, as evidenced by its widespread utilization in preclinical research as referenced by supplier catalog data [1] [2].

Molecular docking studies indicate that the dephosphorylated active form of this compound effectively binds to the colchicine site of β-tubulin, disrupting microtubule dynamics through inhibition of polymerization [3] [7]. Computational analyses reveal binding energies comparable to reference compounds like colchicine (-7.1 kcal/mol) and doxorubicin (-7.2 kcal/mol), suggesting high affinity for the target protein [4]. The compound's extended aromatic system and strategically positioned methoxy groups facilitate optimal hydrophobic interactions within the tubulin binding pocket, while the phosphoryl group in the prodrug form enhances distribution properties without compromising target engagement of the active metabolite [3] [7].

Table 3: Molecular Docking and Pharmacokinetic Parameters

ParameterValue/CharacterizationSignificance
Tubulin Binding Affinity-7.0 to -8.5 kcal/molComparable to reference compounds (colchicine: -7.1 kcal/mol)
Cell PermeabilityPredicted moderate permeabilityFacilitates cellular uptake for intracellular tubulin targeting
Metabolic ActivationPhosphatase-mediated dephosphorylationTumor-selective activation due to elevated phosphatase activity
Plasma Protein BindingModerate binding to rat plasma proteinsBalanced distribution between bound and free fractions
Plasma StabilityExcellent stability in rodent modelsFavorable pharmacokinetic profile for sustained activity

The compound's mechanism extends beyond direct cytotoxicity to encompass vascular disrupting effects. Preclinical studies demonstrate that it selectively targets established tumor vasculature, inducing rapid collapse of immature endothelial cells that characterize tumor blood vessels [3]. This dual mechanism—direct tumor cell cytotoxicity coupled with vascular disruption—creates a comprehensive antitumor approach that attacks malignancies through complementary pathways [4] [7]. Furthermore, its improved solubility profile enables formulation development without requiring potentially toxic excipients that might compromise therapeutic index or induce adverse reactions [1] [2].

Current research applications focus on leveraging this compound as a molecular scaffold for further structural optimization. Medicinal chemistry efforts explore modifications including heterocyclic ring replacements, bioisosteric substitutions, and linker variations aimed at enhancing tumor selectivity and overcoming multidrug resistance mechanisms [4] [7]. The TargetMol catalog designation (T67906) and commercial availability of this compound in research quantities (1mg to 25mg) facilitate its widespread evaluation across diverse experimental models, accelerating structure-activity relationship studies [1] [2]. These investigations position phosphorylated combretastatin derivatives as promising candidates for combination regimens with conventional chemotherapy, molecularly targeted agents, and immunotherapeutics, potentially creating synergistic effects that address tumor heterogeneity and evolution of resistance [3] [7].

Properties

Product Name

Bis(2-methoxy-5-((Z)-3,4,5-trimethoxystyryl)phenyl) hydrogen phosphate

IUPAC Name

bis[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] hydrogen phosphate

Molecular Formula

C36H39O12P

Molecular Weight

694.7 g/mol

InChI

InChI=1S/C36H39O12P/c1-39-27-15-13-23(9-11-25-19-31(41-3)35(45-7)32(20-25)42-4)17-29(27)47-49(37,38)48-30-18-24(14-16-28(30)40-2)10-12-26-21-33(43-5)36(46-8)34(22-26)44-6/h9-22H,1-8H3,(H,37,38)/b11-9-,12-10-

InChI Key

LGHWAVMLXPICRA-HWAYABPNSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)OC3=C(C=CC(=C3)C=CC4=CC(=C(C(=C4)OC)OC)OC)OC

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(OC3=C(C=CC(=C3)/C=C\C4=CC(=C(C(=C4)OC)OC)OC)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.